Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis-

Metal-Organic Frameworks Iodine Capture Nuclear Waste Management

Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis- (IUPAC: 4,4'-(1,3,4-oxadiazole-2,5-diyl)dibenzoic acid, also known as H2oxdz or ODCA) is a bent, heterocyclic dicarboxylate linker with the molecular formula C16H10N2O5 and a molecular weight of 310.27 g/mol. The compound features a central 1,3,4-oxadiazole ring flanked by two para-substituted benzoic acid groups, providing two carboxylic acid coordination sites and a highly polarizable heteroaromatic core.

Molecular Formula C16H10N2O5
Molecular Weight 310.26 g/mol
CAS No. 41259-89-6
Cat. No. B12932741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis-
CAS41259-89-6
Molecular FormulaC16H10N2O5
Molecular Weight310.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O)C(=O)O
InChIInChI=1S/C16H10N2O5/c19-15(20)11-5-1-9(2-6-11)13-17-18-14(23-13)10-3-7-12(8-4-10)16(21)22/h1-8H,(H,19,20)(H,21,22)
InChIKeySTSUEBBVKDPARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis- (CAS 41259-89-6): A Versatile, Polarizable Building Block for MOFs, Sensors, and Advanced Materials


Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis- (IUPAC: 4,4'-(1,3,4-oxadiazole-2,5-diyl)dibenzoic acid, also known as H2oxdz or ODCA) is a bent, heterocyclic dicarboxylate linker with the molecular formula C16H10N2O5 and a molecular weight of 310.27 g/mol . The compound features a central 1,3,4-oxadiazole ring flanked by two para-substituted benzoic acid groups, providing two carboxylic acid coordination sites and a highly polarizable heteroaromatic core . This specific architecture enables the construction of functional metal-organic frameworks (MOFs), coordination polymers (CPs), and modified polyesters with unique electronic and photophysical properties .

Why Simple Dicarboxylates Cannot Replicate the Performance of Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis- in Advanced Applications


Generic aromatic dicarboxylic acids, such as terephthalic acid or isophthalic acid, provide structural rigidity and basic coordination chemistry, but they lack the unique electronic features of the 1,3,4-oxadiazole core. The oxadiazole moiety in this compound introduces a bent geometry, high molecular polarizability, and pronounced photoluminescence, which are absent in simpler linkers [1]. This translates into functional advantages: the polarizable core enables selective molecular capture (e.g., iodine and CO2) and facilitates Lewis acid/base catalysis, while the luminescent properties allow for trace-level chemical sensing [2]. Therefore, substituting this compound with a non-heterocyclic dicarboxylate fundamentally alters the material's performance, leading to a loss of these critical functionalities.

Head-to-Head Performance Data for Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis- Against Key Comparators


Iodine Uptake Capacity of MOF Derived from Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis- vs. a Ligand-Modified Variant

A 3D Mn(II)-based MOF constructed using this compound as the primary linker (H2oxdz) achieves a reversible iodine uptake capacity of 1.1 ± 0.05 g/g. This performance is directly attributed to the polarizable oxadiazole core and the resulting pore dimensions (19.122 × 19.253 Ų) [1]. In contrast, modifying the ligand by increasing the alkyl chain length in a related MOF leads to a dimensional reduction from 3D to 1D, demonstrating the critical role of the specific linker geometry and chemistry [1].

Metal-Organic Frameworks Iodine Capture Nuclear Waste Management

Ultra-Trace Ketone Sensing: Detection Limits of a Co-MOF Based on Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis-

A Co(II)-MOF (1) synthesized with this compound (H2oxdz) as the luminescent linker acts as a highly selective 'turn-on' sensor for ketones, achieving part-per-trillion (ppt) to part-per-billion (ppb) detection limits [1]. For example, the limit of detection for mesityl oxide is 447 ppt, and for cyclohexanone is 17.2 ppb [1]. This ultra-trace sensitivity is a direct consequence of the oxadiazole moiety's photoluminescence and the framework's porosity, a capability not present in non-luminescent dicarboxylate linkers like terephthalic acid.

Chemosensors Fluorescence Sensing Environmental Monitoring

Electrocatalytic Water Oxidation Overpotential of Co-CP Derived from Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis-

Coordination polymers (CPs) constructed from this compound, abbreviated as bcpo, demonstrate electrocatalytic water oxidation with a relatively low overpotential ranging from 330 to 510 mV vs. NHE at a potential of around 1.20 V [1]. While this is not a direct comparison to a specific alternative linker, it establishes a benchmark performance for this class of material, which is not achievable with non-catalytic or structurally simple linkers.

Electrocatalysis Water Splitting Coordination Polymers

Enhanced Thermal Stability of MOFs Containing Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis- vs. Other Linker-Based Frameworks

MOFs constructed using this compound (oxdz2−) as a linker exhibit high thermal stability. For instance, a Zn(II)-based framework shows thermal stability up to 305 °C and resistance to polar solvents like water and methanol [1]. This compares favorably to many MOFs based on other linkers, such as some zinc carboxylates, which can begin decomposing below 300 °C.

MOF Stability Thermal Resistance Material Robustness

High-Value Application Scenarios for Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis- Based on Demonstrated Performance


Fabrication of High-Capacity, Reversible Iodine Capture MOFs for Nuclear Waste Remediation

Researchers aiming to develop next-generation sorbents for radioactive iodine can utilize this compound as a primary linker to construct robust 3D MOFs. The resulting material's high uptake capacity (1.1 g/g) and excellent recyclability over multiple cycles, as demonstrated by Gogia et al. [1], directly address the critical need for efficient and durable nuclear waste management materials.

Development of Ultra-Sensitive Fluorescent 'Turn-On' Chemosensors for Volatile Organic Compounds

This compound serves as the luminescent core in MOF-based sensors for detecting airborne pollutants. The framework's ability to detect specific ketones at part-per-trillion levels (e.g., 447 ppt for mesityl oxide) [2] makes it an unparalleled choice for developing industrial safety monitors or environmental analysis tools where trace detection is paramount.

Synthesis of Bifunctional Heterogeneous Catalysts for Tandem Organic Transformations

The inherent polarizability of the oxadiazole ring and the ability to coordinate with Lewis acidic metal centers make this compound an ideal linker for designing multifunctional heterogeneous catalysts. As shown in the work of Gogia et al. [3], MOFs built with this compound can catalyze complex reactions like the solvent-free Biginelli reaction, leveraging the synergistic action of hydrogen-bonding sites and open metal sites within the framework.

Construction of Robust, Electrocatalytically Active Coordination Polymers for Energy Conversion

For material scientists working on clean energy technologies, this compound is a proven building block for creating bifunctional coordination polymers. These materials demonstrate both efficient photocatalytic dye degradation and electrocatalytic water oxidation with a defined overpotential (330-510 mV vs. NHE) [4], making them strong candidates for integration into photo-electrochemical cells.

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